molecular formula C22H21N3OS B2715028 (2E)-3-[(3,5-dimethylphenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 374602-12-7

(2E)-3-[(3,5-dimethylphenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2715028
CAS No.: 374602-12-7
M. Wt: 375.49
InChI Key: QTAMOMKPIVTVKM-QGOAFFKASA-N
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Description

(2E)-3-[(3,5-dimethylphenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C22H21N3OS and its molecular weight is 375.49. The purity is usually 95%.
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Scientific Research Applications

Environmental Chemistry

  • Degradation of Surfactants : Alkylphenol ethoxylates (APEs), which are structurally related to the given compound, are widely used surfactants that degrade into more persistent chemicals in the environment. This degradation raises concerns due to the potential endocrine-disrupting effects of the metabolites. Studies have shown the presence of APE metabolites in various environmental compartments, indicating the need for research on safer alternatives and degradation mechanisms (Ying, Williams, & Kookana, 2002).

Polymer and Material Science

  • Polyacrylamide Applications : The structural motif of acrylonitrile in the given compound hints at its potential in the synthesis of polyacrylamide, a polymer with numerous applications including soil conditioning, wastewater treatment, and in the cosmetic, paper, and textile industries. The toxicity and safety concerns associated with acrylamide highlight the importance of researching alternative compounds with similar functionalities but reduced health risks (Friedman, 2003).

Pharmaceutical Applications

  • Synthesis of Anticancer Agents : Cinnamic acid derivatives, which share a functional resemblance to the acrylonitrile group, have been extensively studied for their anticancer properties. Research into the synthesis and biological evaluation of cinnamoyl compounds, including esters, amides, and hydrazides, has shown significant potential in anticancer therapy. This suggests that compounds with similar structural features may also have applications in developing new anticancer drugs (De, Baltas, & Bedos-Belval, 2011).

Properties

IUPAC Name

(E)-3-(3,5-dimethylanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS/c1-4-26-20-7-5-17(6-8-20)21-14-27-22(25-21)18(12-23)13-24-19-10-15(2)9-16(3)11-19/h5-11,13-14,24H,4H2,1-3H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAMOMKPIVTVKM-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC(=C3)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=CC(=C3)C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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